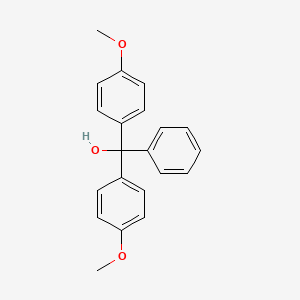

4,4'-Dimethoxytrityl alcohol

CAS No.: 40615-35-8

Cat. No.: VC2416417

Molecular Formula: C21H20O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40615-35-8 |

|---|---|

| Molecular Formula | C21H20O3 |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | bis(4-methoxyphenyl)-phenylmethanol |

| Standard InChI | InChI=1S/C21H20O3/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15,22H,1-2H3 |

| Standard InChI Key | XESTYUYENKNHHR-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O |

Introduction

4,4'-Dimethoxytrityl alcohol, also known as bis(4-methoxyphenyl)phenylmethanol, is a chemical compound with the molecular formula C21H20O3 and a molecular weight of approximately 320.38 g/mol . It belongs to the class of trityl alcohols, which are widely used in organic synthesis as protecting groups for hydroxyl groups due to their stability and ease of removal under acidic conditions.

Synthesis and Preparation

The synthesis of 4,4'-dimethoxytrityl alcohol typically involves the reaction of 4,4'-dimethoxytrityl chloride with water or a suitable alcohol under basic conditions. This process often utilizes a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. In industrial settings, high-efficiency separation and purification techniques are employed to produce this compound.

Applications in Organic Synthesis

4,4'-Dimethoxytrityl alcohol is primarily used as a protecting group for hydroxyl groups in organic synthesis, particularly in the synthesis of oligonucleotides. It protects the 5'-hydroxy group of nucleosides, preventing unwanted reactions during synthesis. The compound is removed through an acid-catalyzed process known as detritylation.

Biochemical and Cellular Effects

In biochemical reactions, 4,4'-dimethoxytrityl alcohol plays a crucial role by interacting with enzymes and proteins involved in nucleotide synthesis. It ensures the stability and integrity of synthesized nucleotides, which are essential for various cellular processes, including gene expression and cell signaling pathways.

Research Findings and Future Directions

Research on 4,4'-dimethoxytrityl alcohol highlights its importance in organic synthesis and its potential applications in biotechnology, particularly in the synthesis of oligonucleotides. Future studies may focus on optimizing its synthesis and exploring new applications in drug development and genetic engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume